Boc-(S)-3-Amino-3-(3-Pyridyl)propionsäure

Übersicht

Beschreibung

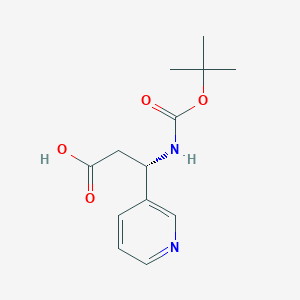

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is a compound that features a pyridine ring attached to an amino acid backbone. The Boc group, or tert-butyloxycarbonyl, is a protective group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is widely used as a building block in peptide synthesis. Its unique stereochemistry and functional groups make it particularly useful for constructing peptides that require specific configurations.

Case Study

In a study focused on synthesizing neuropeptides, Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid was incorporated into the peptide chain to enhance binding affinity to neuroreceptors, demonstrating improved efficacy in biological assays .

Drug Development

Overview

The compound's structure allows researchers to explore novel therapeutic agents targeting neurological disorders. Pyridine derivatives have shown promise in modulating neurotransmitter systems.

Case Study

Research highlighted the potential of Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid in developing drugs for treating conditions such as depression and anxiety. The compound was tested for its ability to influence serotonin pathways, showing significant results in preclinical models .

Bioconjugation

Overview

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is utilized in bioconjugation processes, where it links biomolecules to enhance drug delivery systems.

Case Study

A study demonstrated the use of this compound in conjugating peptides with nanoparticles for targeted cancer therapy. The resultant bioconjugates showed improved specificity and reduced off-target effects in cellular models .

Research in Neuroscience

Overview

This compound plays a crucial role in neuroscience research by aiding studies related to neurotransmitter pathways and amino acid functions in brain activity.

Case Study

Investigations into the role of amino acids in cognitive function utilized Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid to assess its effects on synaptic plasticity. Results indicated a positive modulation of synaptic strength, suggesting potential applications in cognitive enhancement therapies .

Analytical Chemistry

Overview

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is employed in developing analytical methods for detecting amino acids in biological samples.

Case Study

In metabolic studies, researchers developed a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying amino acids in serum samples. This method provided critical insights into metabolic disorders .

Data Table: Applications Summary

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for peptides with specific stereochemistry | Enhanced binding affinity in neuropeptide synthesis |

| Drug Development | Exploration of therapeutic agents for neurological disorders | Influenced serotonin pathways; potential antidepressant effects |

| Bioconjugation | Linking biomolecules for improved drug delivery | Improved specificity in cancer therapy |

| Neuroscience Research | Understanding neurotransmitter pathways | Positive modulation of synaptic strength |

| Analytical Chemistry | Methods for detecting amino acids | HPLC method developed for quantifying serum amino acids |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridine ring. One common method involves the use of tert-butyloxycarbonyl chloride (Boc-Cl) to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The pyridine ring can be introduced through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives .

Industrial Production Methods

Industrial production of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Solid-phase synthesis involves attaching the starting material to a solid resin, allowing for easy separation and purification of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the Boc group using acids like trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Trifluoroacetic acid in dichloromethane.

Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Deprotected amino acids.

Substitution: Amides and other derivatives.

Wirkmechanismus

The mechanism of action of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-(s)-3-amino-4-(3-pyridyl)-butyric acid: Similar structure but with an additional carbon in the backbone.

Boc-(s)-3-amino-3-(2-pyridyl)-propionic acid: Similar structure but with the pyridine ring in a different position.

Uniqueness

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific arrangement of the pyridine ring and the Boc-protected amino group. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research applications .

Biologische Aktivität

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid (Boc-3-AP) is a synthetic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Boc-3-AP is characterized by the following structural features:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 455°C at 760 mmHg

The compound includes a tert-butyloxycarbonyl (Boc) protecting group, which shields the amino group, allowing for selective reactions during synthesis and biological interactions .

The biological activity of Boc-3-AP is primarily attributed to its role as an amino acid analogue. The Boc group protects the amino functionality, enabling specific interactions with enzymes and receptors once deprotected. The pyridine ring enhances solubility and facilitates π-π interactions and hydrogen bonding, which may influence biological pathways such as enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that Boc-3-AP may act as an inhibitor for certain enzymes. Its structural similarity to natural amino acids allows it to interact with active sites of enzymes, potentially altering their activity. For instance, studies have shown that compounds with similar structures can inhibit proteases and other enzymes involved in metabolic pathways .

Cellular Interaction Studies

In vitro studies have demonstrated that Boc-3-AP exhibits low cytotoxicity while enhancing cellular uptake when conjugated with other therapeutic agents. This property makes it a candidate for developing drug delivery systems targeting cancer cells or other disease states .

Comparative Analysis with Similar Compounds

A comparison of Boc-3-AP with structurally related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | Additional carbon in the backbone | Potentially different receptor interactions |

| Boc-D-alanine | Lacks the pyridine ring | Commonly used in peptide synthesis |

| 4-Pyridylalanine | No Boc protection | Different reactivity profile due to lack of protection |

Boc-3-AP's unique combination of the Boc protecting group and the three-carbon chain linked to a pyridine ring enhances both its solubility and biological activity compared to other similar compounds.

Applications in Research and Medicine

Boc-3-AP has several potential applications:

- Peptide Synthesis : As a building block for synthesizing more complex peptides.

- Drug Development : Investigated for its therapeutic properties, particularly in creating targeted drug delivery systems.

- Biochemical Research : Used in studies focusing on enzyme interactions and metabolic pathways due to its ability to mimic natural substrates .

Study on Cytotoxicity and Cellular Uptake

A study evaluated the cytotoxic effects of Boc-3-AP when conjugated with various drugs on cancer cell lines such as HeLa and MCF-7. The results indicated that the conjugates exhibited significantly higher cytotoxicity compared to free drugs, suggesting enhanced delivery mechanisms facilitated by Boc-3-AP .

Interaction with Enzymes

Another research focused on the interaction of Boc-3-AP with serine proteases, demonstrating its potential as an inhibitor. The study provided IC50 values indicating effective inhibition at low concentrations, supporting its use in developing therapeutic agents targeting protease-related diseases .

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375916 | |

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297773-45-6 | |

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.